N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzyl Group: The 4-bromo-2-methylbenzyl group can be introduced via a nucleophilic substitution reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its triazole moiety, which is known for its pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide
- N-(4-fluoro-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(4-bromo-2-methylbenzyl)-1-(tert-butyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C15H19BrN4O |
---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
N-[(4-bromo-2-methylphenyl)methyl]-1-tert-butyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H19BrN4O/c1-10-7-12(16)6-5-11(10)8-17-14(21)13-9-20(19-18-13)15(2,3)4/h5-7,9H,8H2,1-4H3,(H,17,21) |
InChI Key |
URGYGCPPNUDQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC(=O)C2=CN(N=N2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.